molecular formula C24H24N4O4S2 B11376666 5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11376666
M. Wt: 496.6 g/mol
InChI Key: XTQYHPAOUIQWNY-UHFFFAOYSA-N
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Description

5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, thiophene, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas and palladium on carbon.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups results in amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays and drug discovery .

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be developed into drugs targeting specific diseases, such as cancer or infectious diseases. Research is ongoing to explore its efficacy and safety in clinical settings .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials, making them suitable for various applications .

Mechanism of Action

The mechanism of action of 5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2yl [1,3,4]oxadiazole-2-thiol
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
  • Indole derivatives

Uniqueness

Compared to similar compounds, 5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of furan, thiophene, and pyrimidine rings. This structural diversity provides it with a broader range of chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

5-[furan-2-ylmethyl-[(3-methylthiophen-2-yl)methyl]amino]-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H24N4O4S2/c1-16-7-4-5-9-19(16)26-23(29)22-20(13-25-24(27-22)34(3,30)31)28(14-18-8-6-11-32-18)15-21-17(2)10-12-33-21/h4-13H,14-15H2,1-3H3,(H,26,29)

InChI Key

XTQYHPAOUIQWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4C)S(=O)(=O)C

Origin of Product

United States

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